1-(Benzyloxy)-4-(methoxymethyl)benzene
Description
Structure
2D Structure
Properties
CAS No. |
914296-77-8 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-(methoxymethyl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C15H16O2/c1-16-11-14-7-9-15(10-8-14)17-12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
InChI Key |
SMFGHKKUAMEZOG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-(methoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of benzyl alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or methoxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)-4-(methoxymethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-(methoxymethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(Benzyloxy)-4-(methoxymethyl)benzene with structurally related benzene derivatives:
Structural and Reactivity Analysis
Substituent Effects :
- Electron-Donating Groups : Methoxy and benzyloxy groups activate the benzene ring toward electrophilic substitution (e.g., bromination), directing incoming electrophiles to the ortho/para positions .
- Reactive Sites : Bromomethyl (in C₁₄H₁₃BrO) and propargyl (in C₁₆H₁₄O₂) substituents enable further functionalization, contrasting with the inert methoxymethyl group in the parent compound .
Stability :
- Ethers (e.g., benzyloxy, methoxymethyl) are stable under basic conditions but hydrolyze in strong acids. Bromomethyl derivatives may degrade under light or moisture .
Synthetic Accessibility :
- Benzylation is a common strategy (e.g., NaH/THF-mediated alkylation) .
- Protective groups like methoxymethyl (MOM) enhance regioselectivity in multi-step syntheses .
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
